4-Chloro-3-(4-formylphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 3-position on the phenyl ring
Mechanism of Action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to amino acid metabolism .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can undergo metabolism in the liver, often conjugating with glycine and being excreted as hippuric acid .
Result of Action
It is known that benzoic acid derivatives can have various effects, such as inhibiting the growth of bacteria and fungi, depending on their specific structure and the organisms they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(4-formylphenyl)benzoic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a chloro-substituted benzene derivative reacts with a formyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Chloro-3-(4-carboxyphenyl)benzoic acid.
Reduction: 4-Chloro-3-(4-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(4-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(4-carboxyphenyl)benzoic acid
- 4-Chloro-3-(4-hydroxyphenyl)benzoic acid
- 3-(4-Formylphenyl)benzoic acid
Uniqueness
4-Chloro-3-(4-formylphenyl)benzoic acid is unique due to the presence of both a chloro and a formyl group on the benzoic acid structure. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
4-chloro-3-(4-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNYZOUSWRPPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688921 |
Source
|
Record name | 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-72-5 |
Source
|
Record name | 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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